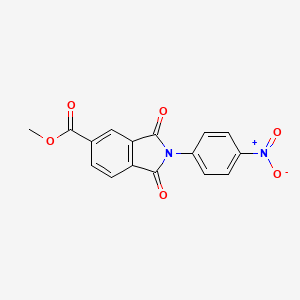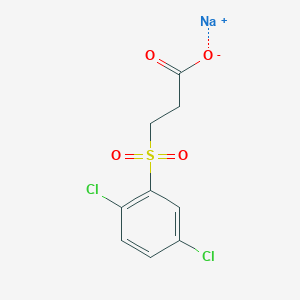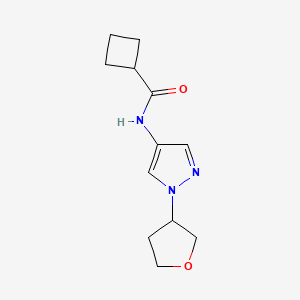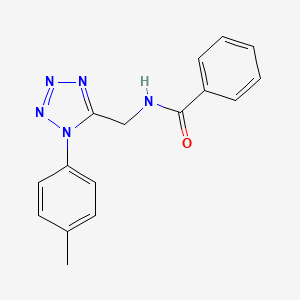
Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate” is a complex organic compound. It likely contains a nitrophenyl group, which is a functional group consisting of a phenyl ring and a nitro group, and an isoindoline group, which is a type of heterocycle .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Density Functional Theory (DFT) and spectroanalytical data (NMR, IR) . These techniques can provide information about the compound’s geometry, electron density, and vibrational frequencies.Chemical Reactions Analysis
The chemical reactions involving similar compounds often include reduction reactions . For instance, the catalytic reduction of 4-nitrophenol is a benchmark reaction to assess the activity of nanostructured materials .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Techniques like DFT can provide insights into these properties .科学的研究の応用
Anticonvulsant Properties
A study explored the synthesis and evaluation of various N-phenyl substituents of phthalimide, including compounds with nitrophenyl groups, for their anticonvulsant and neurotoxic properties. This research underscores the potential therapeutic applications of such compounds in treating seizures. Notably, the compound with a 4-nitrophenyl group demonstrated significant anticonvulsant activity, providing insights into the design of new antiepileptic drugs (Vamecq et al., 2000).
Antihypertensive and Coronary Vessel Dilator
Another application involves the synthesis of 1,4-Dihydropyridines bearing carboxy functions and substituted phenyl groups, such as 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester. These compounds have been identified as antihypertensive agents and coronary vessel dilators, indicating their potential in cardiovascular disease management (Abernathy, 1978).
Antimycobacterial and Antimicrobial Activities
Research into diflunisal hydrazide-hydrazones, including derivatives with a nitrophenyl moiety, has shown antimycobacterial and antimicrobial activities against various pathogens. This suggests their potential use in developing new antimicrobial agents (Küçükgüzel et al., 2003).
Synthesis and Characterization of Curcuminoids
A study focused on the synthesis of unsymmetrical mono-carbonyl curcuminoids, featuring nitrophenyl groups, provided insights into their structural and photophysical properties. Such compounds have applications in the development of materials with specific optical properties (Khalid et al., 2020).
Fluorescent Chloride Sensor
The regioselective nitration of a biphenyl derivative led to the development of an optical chloride sensor, indicating the role of nitrophenyl-containing compounds in sensing technologies. This highlights its potential application in environmental monitoring and analytical chemistry (Das et al., 2021).
作用機序
Target of Action
Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate is a complex organic compound that may interact with multiple targets in the bodyIt’s known that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to bind to their targets and exert their biological effects.
Biochemical Pathways
For instance, they can affect the pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
For instance, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
methyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c1-24-16(21)9-2-7-12-13(8-9)15(20)17(14(12)19)10-3-5-11(6-4-10)18(22)23/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHLQFUODAWAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2590042.png)






![1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2590053.png)
![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2590054.png)
![N-cyclohexyl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2590059.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide](/img/structure/B2590060.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2590061.png)

